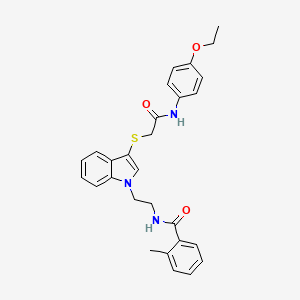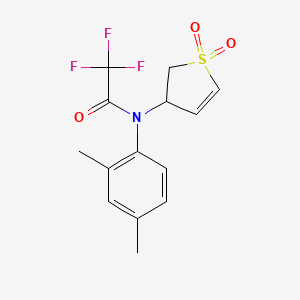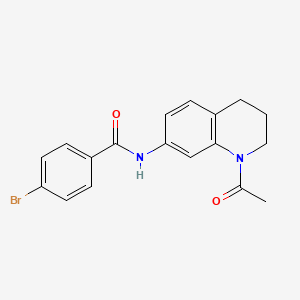![molecular formula C10H12N4O2S2 B2581241 1-[1-(tiofeno-2-sulfonil)pirrolidin-3-il]-1H-1,2,3-triazol CAS No. 1798538-29-0](/img/structure/B2581241.png)
1-[1-(tiofeno-2-sulfonil)pirrolidin-3-il]-1H-1,2,3-triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a heterocyclic compound that features a unique combination of a thiophene ring, a pyrrolidine ring, and a triazole ring
Aplicaciones Científicas De Investigación
1-[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Thiophene-2-sulfonyl Group: The thiophene ring is sulfonylated using reagents like sulfonyl chlorides under basic conditions.
Formation of the 1,2,3-Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of 1-[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiophene-2-sulfonyl group is particularly important for binding interactions, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions.
Comparación Con Compuestos Similares
1-(Thiophene-2-sulfonyl)pyrrolidine: Lacks the triazole ring but shares the thiophene and pyrrolidine moieties.
1-(Thiophene-2-sulfonyl)-1H-1,2,3-triazole: Lacks the pyrrolidine ring but contains the thiophene and triazole moieties.
1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole: Lacks the thiophene ring but contains the pyrrolidine and triazole moieties.
Uniqueness: 1-[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to the combination of all three rings, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S2/c15-18(16,10-2-1-7-17-10)13-5-3-9(8-13)14-6-4-11-12-14/h1-2,4,6-7,9H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHGTPFZXBWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2581163.png)


![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2581167.png)
![Tert-butyl N-[(3R)-1-hydroxypentan-3-yl]carbamate](/img/structure/B2581168.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2581169.png)


![3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2581176.png)
![2-{[1-(4-ethoxyphenyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2581178.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2581179.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)

